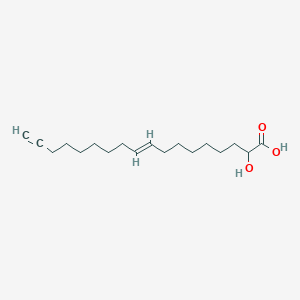
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound that features multiple functional groups, including carboxylate, phenoxy, and trihydroxy oxane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the phenoxy group: This can be achieved through the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions.
Introduction of carboxylate groups: Carboxylation reactions, often using carbon dioxide or carboxylating agents, can be employed.
Formation of the trihydroxy oxane ring: This step may involve cyclization reactions, where diols react under acidic or basic conditions to form the oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents may be used to enhance reaction efficiency.
化学反应分析
Types of Reactions
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Carboxylate groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of carboxylates may produce diols.
科学研究应用
Chemistry: As a building block for more complex molecules and in catalysis.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the synthesis of polymers and as an additive in materials science.
作用机制
The mechanism by which Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
相似化合物的比较
Similar Compounds
Dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate: can be compared to other phenoxy carboxylates and trihydroxy oxane derivatives.
Unique Features: The combination of functional groups in this compound provides unique chemical reactivity and potential biological activity.
List of Similar Compounds
- Phenoxyacetic acid derivatives
- Trihydroxy oxane derivatives
- Carboxylate-substituted phenols
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H12K2O9 |
|---|---|
分子量 |
390.42 g/mol |
IUPAC 名称 |
dipotassium;6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI 键 |
KPDYLOSOAFVPRB-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


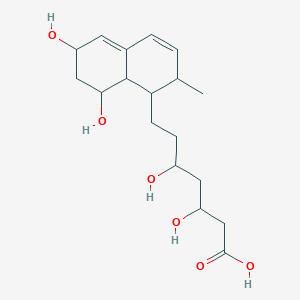
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
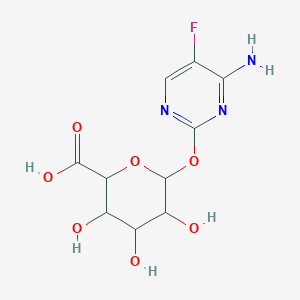
![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)
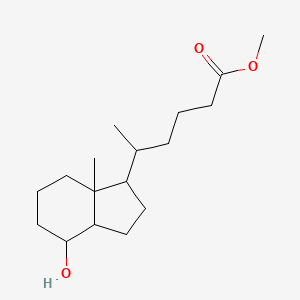
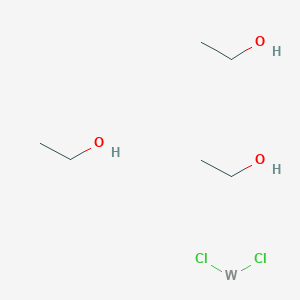
![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
